Predicted Boiling Point and Volatility Compared to the Non-Chlorinated Benzothiazole Ether Analog
The predicted boiling point of 4-chloro-2-(2,6-dichlorophenoxy)benzothiazole is 445.6±55.0 °C at 760 mmHg . In contrast, the non-chlorinated analog 2-phenoxybenzothiazole has a predicted boiling point of approximately 355 °C (estimated from Quantitative Structure-Property Relationship models for the unsubstituted 2-phenoxybenzothiazole scaffold). The addition of three chlorine atoms elevates the boiling point by roughly 90 °C, indicating substantially lower volatility, which impacts handling, formulation, and environmental fate assessments in agrochemical applications.
| Evidence Dimension | Predicted boiling point at 760 mmHg (°C) |
|---|---|
| Target Compound Data | 445.6±55.0 °C |
| Comparator Or Baseline | 2-phenoxybenzothiazole: ~355 °C (QSPR estimate) |
| Quantified Difference | +90 °C (approximate increase due to tri-chlorination) |
| Conditions | Computational prediction; no experimental boiling point data available. |
Why This Matters
Higher boiling point translates to lower volatility, which can be critical for controlled-release formulations and reduced atmospheric losses in field applications.
